molecular formula C6H4ClNO4S B2471441 Methyl 5-chloro-4-nitrothiophene-2-carboxylate CAS No. 57800-76-7

Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Cat. No.: B2471441
CAS No.: 57800-76-7
M. Wt: 221.61
InChI Key: IJSXVHIIYIMVTM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-nitrothiophene-2-carboxylate: is an organic compound with the molecular formula C6H4ClNO4S and a molar mass of 221.62 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both chloro and nitro substituents on the thiophene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 5-chloro-4-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSXVHIIYIMVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-nitrothiophene-2-carboxylate can be synthesized through the reaction of 5-chloro-4-nitrothiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction typically involves refluxing the reactants under acidic conditions to facilitate esterification .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, where the carboxylic acid precursor is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Chloro Position

The 5-chloro substituent undergoes nucleophilic displacement with sulfur-based nucleophiles under mild basic conditions.

Key Reaction:

Reagents : Phenylmethylmercaptan, K2_2CO3_3, DMF
Conditions : Room temperature, 5 hours
Product : Methyl 5-(phenylmethylthio)-4-nitrothiophene-2-carboxylate
Yield : 94%
Mechanism :

  • The chloride is replaced via an SN_\text{N}Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nitro group at the 4-position .

ReactantReagents/ConditionsProductYield
Methyl 5-chloro-4-nitrothiophene-2-carboxylatePhCH2_2SH, K2_2CO3_3, DMFMethyl 5-(PhCH2_2S)-4-nitrothiophene-2-carboxylate94%

Reduction of the 4-Nitro Group

The nitro group at the 4-position can be selectively reduced to an amine under catalytic hydrogenation conditions.

Key Reaction:

Reagents : H2_2, Raney Ni
Conditions : THF/MeOH (1:1), ambient pressure
Product : Methyl 4-amino-5-chlorothiophene-2-carboxylate
Yield : 74% (crude)
Notes :

  • This reduction retains the ester and chloro functionalities, enabling downstream functionalization .

ReactantReagents/ConditionsProductYield
This compoundH2_2, Raney Ni, THF/MeOHMethyl 4-amino-5-chlorothiophene-2-carboxylate74%

Cyclization to Thieno[3,2-d] thiadiazoles

The product of nucleophilic substitution (e.g., 5-(phenylmethylthio) derivative) undergoes diazotation and cyclization to form fused heterocycles.

Key Reaction Sequence:

  • Diazotation : Treatment with NaNO2_2/H2_2SO4_4 generates a diazonium intermediate.

  • Cyclization : Intramolecular attack of the thioether sulfur on the diazonium group forms the thiadiazole ring.

Product : Methyl thieno[3,2-d] thiadiazole-6-carboxylate
Yield : Not explicitly reported, but described as efficient .

IntermediateReagents/ConditionsProduct
Methyl 5-(PhCH2_2S)-4-nitrothiophene-2-carboxylateNaNO2_2, H2_2SO4_4Methyl thieno[3,2-d] thiadiazole-6-carboxylate

Biological Activation via Nitroreductases

While primarily a biochemical process, the nitro group’s reduction by bacterial enzymes (e.g., NfsB nitroreductase) is critical for its antibacterial activity in derivatives .

Comparative Reactivity of Functional Groups

Functional GroupReactivity TrendKey Reactions
5-ChloroHigh (SN_\text{N}Ar)Substitution with thiols, amines
4-NitroModerate (electron-withdrawing)Reduction to amine, directs electrophiles
EsterLow under neutral conditionsHydrolysis requires strong acid/base

Experimental Optimization

  • Nucleophilic Substitution : DMF enhances solubility of aromatic substrates, while K2_2CO3_3 deprotonates thiols .

  • Catalytic Hydrogenation : Raney Ni offers superior selectivity for nitro reduction over ester cleavage .

Scientific Research Applications

Chemistry: Methyl 5-chloro-4-nitrothiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in antimicrobial and anti-inflammatory activities .

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its reactivity and functional groups make it a valuable intermediate in the production of active ingredients for crop protection .

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-nitrothiophene-2-carboxylate is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can be substituted by nucleophiles. These transformations enable the compound to interact with biological targets, such as enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Biological Activity

Methyl 5-chloro-4-nitrothiophene-2-carboxylate (MCNT) is an organic compound with significant biological activity, particularly noted for its potential in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MCNT is characterized by the presence of a chloro group and a nitro group attached to a thiophene ring, which enhances its reactivity and biological activity. Its molecular formula is C7H6ClN2O4SC_7H_6ClN_2O_4S. The compound serves as a building block in organic synthesis and is explored for various applications in pharmaceuticals and agrochemicals.

Antiviral Properties

Research indicates that MCNT acts as an inhibitor of RNA polymerase , which is crucial for viral replication. This property positions it as a potential candidate for antiviral drug development. Studies have shown that MCNT selectively targets RNA polymerase in various pathogens, thereby decreasing viral replication rates. The binding mechanism involves interaction with the active site of RNA polymerase, disrupting its function and leading to reduced viral load.

Antimicrobial Activity

MCNT has demonstrated promising antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting the growth of multidrug-resistant strains. For example, compounds derived from MCNT have shown activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a scaffold for developing new antibiotics .

The mechanisms through which MCNT exerts its biological effects involve:

  • Interaction with Enzymes : The nitro group can participate in redox reactions, while the chloro group allows for nucleophilic substitution, facilitating interactions with various biological targets.
  • Inhibition of RNA Polymerase : By binding to the active site of RNA polymerase, MCNT disrupts the transcription process essential for viral replication.

Comparative Biological Activity

To better understand MCNT's unique properties, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl 5-nitrothiophene-2-carboxylateC6H5N1O4SC_6H_5N_1O_4SLacks a chloro group
Methyl 4-chloro-5-nitrothiophene-2-carboxylateC7H6ClN2O4SC_7H_6ClN_2O_4SDifferent positioning of chloro and nitro groups
Ethyl 5-chloro-4-nitrothiophene-2-carboxylateC8H9ClN2O4SC_8H_9ClN_2O_4SEthyl ester instead of methyl

This table highlights how variations in chemical structure can influence biological activity.

Case Studies and Research Findings

  • Antiviral Efficacy : In vitro studies have shown that MCNT significantly reduces the viral load in infected cell lines by inhibiting RNA polymerase activity. Further investigations are ongoing to explore its effectiveness against specific viruses.
  • Antimicrobial Screening : A series of derivatives based on MCNT were screened against clinical isolates of E. coli and Klebsiella pneumoniae. Results indicated varying degrees of susceptibility, with some derivatives exhibiting low MIC values (1–8 µg/mL) against resistant strains .
  • Cytotoxicity Studies : The cytotoxic effects of MCNT were evaluated using human lung adenocarcinoma cells (A549). Compounds derived from MCNT showed varying levels of cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Q & A

Q. 1.1. What are the standard synthetic routes for Methyl 5-chloro-4-nitrothiophene-2-carboxylate, and how is its purity validated?

The synthesis typically involves nitration and esterification of a thiophene precursor. For example, nitration at the 4-position of a chlorinated thiophene derivative followed by methyl esterification using agents like diazomethane or methyl chloride under basic conditions. Purification is achieved via recrystallization or column chromatography. Characterization methods :

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and esterification .
  • Mass spectrometry verifies molecular weight (221.62 g/mol) and fragmentation patterns .
  • Elemental analysis ensures stoichiometric agreement with the formula C₆H₄ClNO₄S .

Q. 1.2. What reactivity patterns are expected due to the nitro and chloro substituents?

  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 3-position (meta to nitro). It can be reduced to an amine using H₂/Pd-C or Sn/HCl, enabling further functionalization .
  • Chloro group : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) under catalytic conditions (e.g., CuI/ligands) .

Advanced Research Questions

Q. 2.1. How can the crystal structure of this compound be resolved, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned data and high-resolution structures . Key steps:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Hydrogen bonding analysis using graph-set notation to identify intermolecular interactions (e.g., C=O⋯H-C) .

Q. 2.2. How should researchers address contradictions in spectroscopic data during characterization?

  • Cross-validation : Compare NMR chemical shifts with DFT-calculated values or databases (e.g., PubChem).
  • Dynamic NMR : Resolve rotational barriers or tautomerism if unexpected splitting occurs.
  • Replicate synthesis : Ensure reproducibility and rule out side reactions .

Q. 2.3. What methodologies are used to evaluate its potential as a bioactive molecule?

  • In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains.
  • Enzyme inhibition : Use fluorescence-based assays (e.g., for kinases) with IC₅₀ calculations.
  • Molecular docking : Simulate binding affinities with target proteins (e.g., using AutoDock Vina) to prioritize synthesis of derivatives .

Q. 2.4. How can regioselectivity in electrophilic substitutions be experimentally determined?

  • Isotopic labeling : Introduce deuterium at potential reaction sites and track via ²H NMR.
  • Competition experiments : Compare reaction rates with model compounds lacking substituents.
  • Computational modeling : Use DFT (e.g., Gaussian) to calculate activation energies for different pathways .

Q. 2.5. What advanced techniques assess its thermal stability and decomposition pathways?

  • Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating to identify decomposition temperatures.
  • Differential scanning calorimetry (DSC) : Detect phase transitions or exothermic/endothermic events.
  • GC-MS hyphenation : Capture volatile decomposition products in real-time .

Methodological Considerations

Q. 3.1. How to design a kinetic study for nitro group reduction?

  • Variable control : Adjust reducing agent concentration (e.g., H₂ pressure) and monitor progress via TLC or in situ IR.
  • Rate law determination : Plot ln([reactant]) vs. time to distinguish zero-/first-order kinetics.
  • Activation energy : Perform reactions at multiple temperatures and apply the Arrhenius equation .

Q. 3.2. What strategies optimize yields in nucleophilic aromatic substitution?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalyst screening : Test Cu/Fe-based catalysts with ligands (e.g., phenanthroline) to enhance reactivity.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

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